![molecular formula C21H30S2 B3105432 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 153312-86-8](/img/structure/B3105432.png)

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene

Overview

Description

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a compound with a rigid coplanar structure that favors π−π intermolecular interactions. It has good electron-donating properties and has been one of the most attractive building blocks for organic field effect transistors and organic electronics .

Synthesis Analysis

The synthesis of this compound involves the use of potassium hydroxide and potassium iodide in dimethyl sulfoxide at 20℃ for about 2.33 hours. This process occurs in an inert atmosphere and in darkness . Another method involves dissolving the compound in THF (2 mL) and adding n-Butyllithium at -78 C, stirring the mixture at -78C for 2 hours .Molecular Structure Analysis

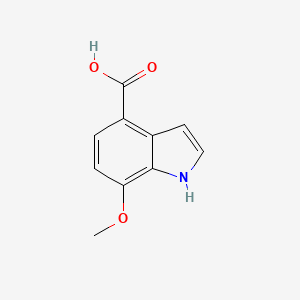

The molecular structure of this compound has been characterized by X-ray, electrochemical, spectroscopic (UV-Vis absorption, emission and Raman) and density functional theory methods . The neutral compounds show a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes .Chemical Reactions Analysis

The chemical reactions of this compound involve the stabilization of polycationic states of which the radical cations and dications are strong NIR absorbers . The radical cation of the triarylamine compound and the radical anion of the tetracyano compound similarly display hole and electron charge localization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 447.4±25.0 °C and a density of 1.041±0.06 g/cm3 . It also has a molecular weight of 346.59 .Scientific Research Applications

π-Conjugated Oligomers

The compound is used in the preparation of π-conjugated oligomers . These oligomers, in their neutral, oxidized, and reduced forms, have been investigated . The neutral compounds show a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes and display very rich redox chemistry .

Organic Field Effect Transistors (OFETs)

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene has been identified as one of the most attractive building blocks for organic field effect transistors . Its rigid coplanar structure favors π−π intermolecular interactions with good electron-donating properties .

Organic Light Emitting Diodes (OLEDs)

The compound is also used in organic optoelectronic devices such as organic light emitting diodes (OLEDs) . The π-conjugated molecules of this compound contribute to the performance of these devices .

Organic Solar Cells (OSCs)

In the field of organic solar cells (OSCs), the 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene unit was popular in the fullerene era . It has experienced a revival with the emergence of low-cost nonfused-ring electron acceptors (NFREAs) .

Electron Donor/Acceptor Materials

During the long history of organic solar cells (OSCs), many excellent building blocks have emerged for the construction of high-performance electron donor/acceptor materials . Among them, the 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene unit has been one of the most popular .

Redox Chemistry

The compound displays very rich redox chemistry with the stabilization of polycationic states . The radical cations and dications are strong NIR absorbers, the latter displaying singlet diradicaloid character .

Mechanism of Action

Target of Action

The primary target of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the π-conjugated system in organic electronics . The compound is used in the development of π-conjugated oligomers , which are key components in organic electronic devices .

Mode of Action

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene interacts with its targets through conjugation . The compound has a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes . This allows for more effective conjugation when embedded into semiconducting polymers .

Biochemical Pathways

The compound affects the redox chemistry of the π-conjugated system . It stabilizes polycationic states, with the radical cations and dications being strong NIR absorbers . The compound also displays singlet diradicaloid character .

Result of Action

The action of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene results in compounds with new electronic properties and unique structures potentially exploitable in organic electronics . The compound contributes to the realization of a lower band gap in semiconducting polymers .

Action Environment

The action, efficacy, and stability of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the synthesis process can affect the compound’s properties . Additionally, the compound’s performance in organic electronic devices can be influenced by factors such as the device architecture and operating conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30S2/c1-3-5-7-9-13-21(14-10-8-6-4-2)17-11-15-22-19(17)20-18(21)12-16-23-20/h11-12,15-16H,3-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOLOMCKXMZOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731977 | |

| Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |

CAS RN |

153312-86-8 | |

| Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

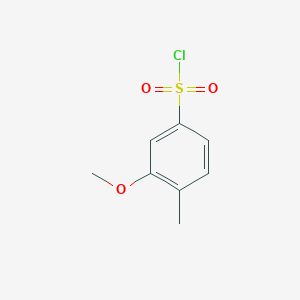

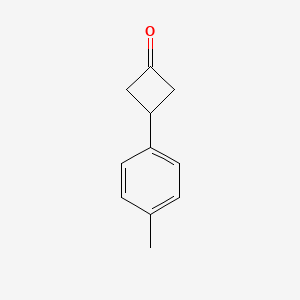

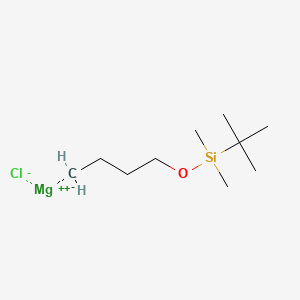

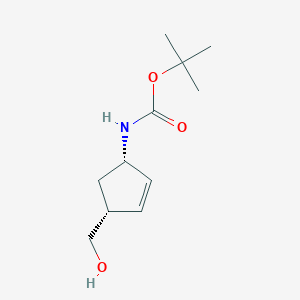

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.